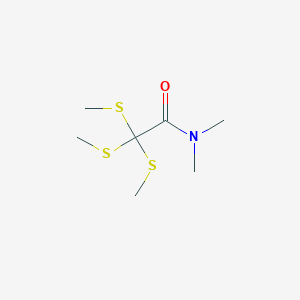
4-Ethylphenyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The compound is characterized by its chemical structure, which includes a butyrate group attached to a 4-ethylphenyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylphenol with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion. The general reaction is as follows:
4-Ethylphenol+Butyric AcidH2SO44-Ethylphenyl Butyrate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylphenyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-ethylphenol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Hydrolysis: 4-Ethylphenol and butyric acid.
Reduction: 4-Ethylphenol and butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethylphenyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, and in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-ethylphenyl butyrate involves its interaction with biological targets through its ester functional group. The compound can be hydrolyzed by esterases, releasing 4-ethylphenol and butyric acid, which may exert biological effects. Butyric acid, for example, is known for its role in modulating gene expression and inflammation through histone deacetylase inhibition.
Comparaison Avec Des Composés Similaires
Ethyl Butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Methyl Butyrate: Similar in structure but with a methyl group instead of an ethyl group.
Butyl Butyrate: Contains a butyl group, used in perfumes and flavorings.
Uniqueness: 4-Ethylphenyl butyrate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and potential biological activities compared to other butyrate esters. This uniqueness makes it valuable in specific applications where these properties are desired.
Propriétés
Numéro CAS |
94087-47-5 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(4-ethylphenyl) butanoate |
InChI |
InChI=1S/C12H16O2/c1-3-5-12(13)14-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3 |
Clé InChI |
LJJIVMPTNVPYMN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
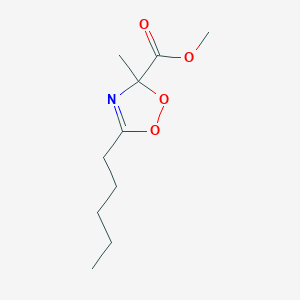
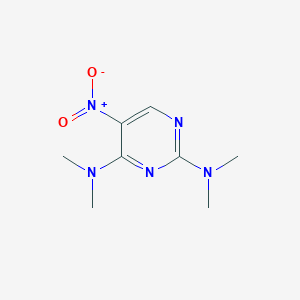
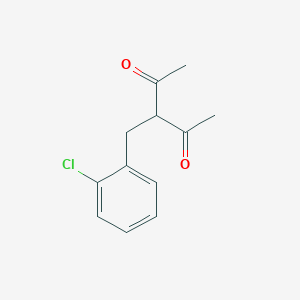
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
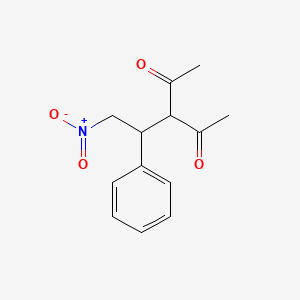
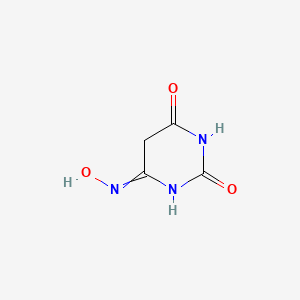

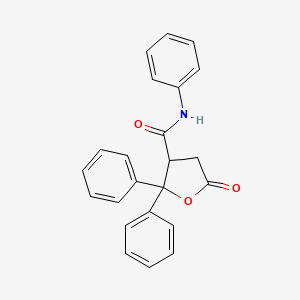
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
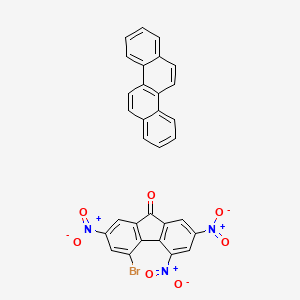
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
